S-Ethyl ethanethioate

Description

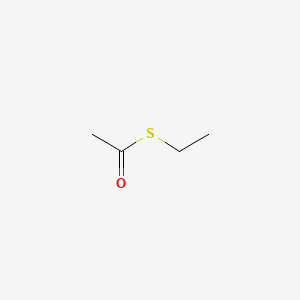

Structure

3D Structure

Properties

IUPAC Name |

S-ethyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTGPWJUOYMUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060807 | |

| Record name | S-Ethyl thiolacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, clear liquid | |

| Record name | S-Ethyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in alcohol; miscible in diethyl ether | |

| Record name | Ethyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.979 (20°) | |

| Record name | Ethyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

625-60-5, 59094-77-8 | |

| Record name | S-Ethyl thioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethyl thiolacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059094778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, S-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-Ethyl thiolacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ethyl ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ETHYL THIOLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E715F929W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Ethyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to S-Ethyl Ethanethioate: Structure, Bonding, and Reactivity for the Research Scientist

Abstract

S-Ethyl ethanethioate, a prominent member of the thioester family, serves as a vital molecular entity in both synthetic organic chemistry and biological systems. This technical guide provides a comprehensive exploration of its core chemical principles, tailored for researchers, scientists, and professionals in drug development. We will dissect the nuanced architecture of its chemical structure, delve into the intricacies of its bonding, and elucidate the resulting chemical reactivity that underpins its utility. This document moves beyond a mere recitation of facts to offer a causal understanding of why S-Ethyl ethanethioate behaves as it does, supported by experimental evidence and theoretical insights. All protocols and data are presented to be self-validating, ensuring scientific integrity and empowering researchers to confidently leverage this versatile molecule in their work.

Introduction: The Significance of the Thioester Linkage in S-Ethyl Ethanethioate

The thioester functional group, characterized by a carbonyl group bonded to a sulfur atom (R-C(=O)-S-R'), is a cornerstone of bio-organic chemistry and a versatile tool in synthetic chemistry. S-Ethyl ethanethioate, with the formula CH₃C(O)SC₂H₅, serves as an archetypal model for understanding the unique properties of this functional group.[1][2] Unlike its oxygen-containing counterpart, ethyl acetate, the substitution of sulfur for oxygen in the ester linkage imparts distinct electronic and steric characteristics that profoundly influence its stability and reactivity.

Thioesters are often described as "high-energy" compounds, a testament to their thermodynamic instability relative to their hydrolysis products.[3] This inherent reactivity is harnessed in nature, most notably in the form of Acetyl-CoA, for a myriad of biochemical transformations ranging from fatty acid metabolism to the synthesis of complex natural products. In the realm of synthetic chemistry, S-Ethyl ethanethioate and its analogs are valuable intermediates and reagents, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[4] This guide will provide the foundational knowledge necessary to exploit the rich chemistry of S-Ethyl ethanethioate in a research and development setting.

Molecular Structure and Chemical Bonding: A Detailed Analysis

The chemical behavior of S-Ethyl ethanethioate is a direct consequence of its three-dimensional structure and the nature of the electrons that form its bonds. A thorough understanding of these aspects is paramount for predicting its reactivity and designing experiments.

Molecular Geometry: Insights from Gas-Phase Studies

The "anti" and "gauche" descriptors refer to the dihedral angles around the C-S and S-C bonds. The presence of these conformers is a critical consideration for understanding its spectroscopic signature and its interactions in solution.

Table 1: Calculated Geometric Parameters of S-Ethyl Ethanethioate (anti, anti Conformer)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | ~1.21 Å |

| C-C | ~1.51 Å | |

| C-S | ~1.78 Å | |

| S-C | ~1.82 Å | |

| Bond Angle | O=C-S | ~123° |

| O=C-C | ~124° | |

| C-S-C | ~100° |

Note: These values are representative and are based on computational models from studies on S-ethyl thioacetate and the closely related S-methyl thioacetate. Actual experimental values may vary slightly.[6]

Hybridization and Bonding: The Nature of the Thioester Core

The bonding within the thioester group of S-Ethyl ethanethioate can be understood by examining the hybridization of the constituent atoms.

Caption: Hybridization of key atoms in S-Ethyl ethanethioate.

-

Carbonyl Carbon (C=O): This carbon is sp² hybridized, forming three sigma (σ) bonds with the carbonyl oxygen, the sulfur atom, and the acetyl carbon. The remaining p-orbital participates in a pi (π) bond with the carbonyl oxygen. The trigonal planar geometry around this carbon results in bond angles of approximately 120°.

-

Carbonyl Oxygen (C=O): The oxygen atom is also sp² hybridized. One sp² orbital forms a σ bond with the carbonyl carbon, while the other two sp² orbitals house lone pairs of electrons. The p-orbital overlaps with the carbon's p-orbital to form the π bond.

-

Sulfur Atom: The sulfur atom is best described as sp³ hybridized, forming two σ bonds with the carbonyl carbon and the ethyl group, and holding two lone pairs of electrons in the remaining sp³ orbitals. This leads to a bent geometry around the sulfur atom.

Resonance Structures and Electronic Effects

The electronic distribution in the thioester functional group can be represented by several resonance structures.

Caption: Resonance delocalization in the thioester functional group.

The primary resonance contributor is the structure with a double bond between carbon and oxygen. A minor but significant contributor involves a positive charge on the sulfur and a negative charge on the oxygen. The overlap between the p-orbitals of the carbonyl group and the lone pair orbitals of the sulfur atom is less effective than the corresponding overlap with oxygen in an ester. This is due to the larger size of the sulfur 3p orbitals compared to the oxygen 2p orbitals. Consequently, the resonance stabilization of a thioester is less pronounced than that of an ester. This reduced resonance stabilization contributes to the higher reactivity of the thioester carbonyl group towards nucleophilic attack.

Synthesis and Characterization

The reliable synthesis and thorough characterization of S-Ethyl ethanethioate are fundamental for its application in research.

Synthetic Methodologies

Several effective methods exist for the preparation of S-Ethyl ethanethioate. The choice of method often depends on the starting materials available and the desired scale of the reaction.

Method 1: From an Acyl Chloride and a Thiolate

This is a common and generally high-yielding method.

-

Reaction: CH₃COCl + C₂H₅SNa → CH₃C(O)SC₂H₅ + NaCl

-

Protocol:

-

Prepare sodium ethanethiolate by reacting ethanethiol with a base such as sodium hydroxide or sodium ethoxide in an appropriate solvent (e.g., ethanol or THF).

-

Cool the solution of sodium ethanethiolate in an ice bath.

-

Slowly add acetyl chloride to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-2 hours).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by distillation.

-

Method 2: From a Carboxylic Acid and a Thiol

This method involves the direct coupling of a carboxylic acid and a thiol using a dehydrating agent.

-

Reaction: CH₃COOH + C₂H₅SH --(DCC)--> CH₃C(O)SC₂H₅ + Dicyclohexylurea

-

Protocol:

-

Dissolve acetic acid and ethanethiol in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or GC).

-

Filter off the precipitated dicyclohexylurea.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure.

-

Purify the product by distillation or column chromatography.

-

Caption: General workflow for the synthesis and purification of S-Ethyl ethanethioate.

Spectroscopic Characterization

Unequivocal identification of S-Ethyl ethanethioate is achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for S-Ethyl Ethanethioate

| Technique | Key Features and Assignments |

| ¹H NMR | δ ~2.9 ppm (q, 2H, -S-CH₂ -CH₃)δ ~2.3 ppm (s, 3H, -C(=O)-CH₃ )δ ~1.2 ppm (t, 3H, -S-CH₂-CH₃ ) |

| ¹³C NMR | δ ~195 ppm (-C =O)δ ~30 ppm (-C(=O)-C H₃)δ ~23 ppm (-S-C H₂-CH₃)δ ~15 ppm (-S-CH₂-C H₃) |

| IR (Infrared) | ~1690 cm⁻¹ (strong, C=O stretch)~2970-2850 cm⁻¹ (C-H stretch) |

| MS (Mass Spec) | m/z = 104 (M⁺)Key fragments: m/z = 43 (CH₃CO⁺), m/z = 61 (C₂H₅S⁺) |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). Coupling patterns are denoted as s (singlet), t (triplet), and q (quartet).

The ¹H NMR spectrum provides clear signals for the three distinct proton environments in the molecule. The quartet and triplet patterns of the ethyl group are characteristic of an ethyl group attached to a heteroatom. The ¹³C NMR spectrum is notable for the downfield shift of the carbonyl carbon, a typical feature of thioesters. The strong absorption in the IR spectrum around 1690 cm⁻¹ is a definitive indicator of the thioester carbonyl group. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns useful for structural elucidation.

Chemical Reactivity and Applications in Research

The unique electronic nature of the thioester bond governs the reactivity of S-Ethyl ethanethioate, making it a valuable synthon in organic chemistry and a relevant model for biological processes.

Nucleophilic Acyl Substitution

The carbonyl carbon of S-Ethyl ethanethioate is electrophilic and susceptible to attack by a wide range of nucleophiles. The ethanethiolate anion (C₂H₅S⁻) is a good leaving group, facilitating these reactions.

-

Hydrolysis: In the presence of water, especially under acidic or basic conditions, S-Ethyl ethanethioate hydrolyzes to form acetic acid and ethanethiol.

-

Aminolysis: Reaction with amines yields amides. This reaction is often more facile than the corresponding reaction with esters.

-

Thiolysis: Exchange with other thiols can occur, leading to the formation of a new thioester.

Caption: General mechanism for nucleophilic acyl substitution of S-Ethyl ethanethioate.

Enolate Chemistry

The α-protons (on the acetyl methyl group) of S-Ethyl ethanethioate are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol and Claisen condensations.

Applications in Drug Development and Medicinal Chemistry

While S-Ethyl ethanethioate itself is not typically a therapeutic agent, the thioester functionality is of significant interest in drug design and development.

-

Prodrugs: The thioester linkage can be incorporated into a drug molecule to create a prodrug. The lability of the thioester bond allows for the controlled release of the active drug in vivo, often through enzymatic hydrolysis.[2]

-

Enzyme Inhibitors: Thioesters can act as mechanism-based inhibitors of certain enzymes, particularly those that utilize a cysteine residue in their active site. The electrophilic carbonyl group can react with the nucleophilic thiol of the cysteine, leading to irreversible inhibition.

-

Bioconjugation: The reactivity of thioesters with thiols is exploited in native chemical ligation, a powerful technique for the synthesis of proteins and other large biomolecules. This has significant implications for the development of protein-based therapeutics.

The study of simple thioesters like S-Ethyl ethanethioate provides fundamental insights into the reactivity of these more complex biological and pharmaceutical systems.

Safety and Handling

S-Ethyl ethanethioate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

S-Ethyl ethanethioate is more than just a simple organic molecule; it is a gateway to understanding the rich and diverse chemistry of the thioester functional group. Its unique structural and electronic properties give rise to a predictable yet versatile reactivity that is central to both biological processes and modern synthetic chemistry. For researchers and drug development professionals, a deep appreciation of the principles outlined in this guide will empower the rational design of experiments, the synthesis of novel molecular entities, and the development of innovative therapeutic strategies.

References

-

Vibrational spectroscopy and conformation of S-ethyl thioacetate: CH3COSCH2CH3 and comparison with -C(O)S- and -C(O)O- compounds. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 907-914. [Link]

-

Gas electron diffraction analysis on S-methyl thioacetate, CH3C(O)SCH3. (2004). The Journal of Organic Chemistry, 69(16), 5395-5398. [Link]

-

Vibrational spectroscopy and conformation of S-ethyl thioacetate. (n.d.). CONICET. [Link]

-

S-Ethyl thiolacetate. (n.d.). PubChem. [Link]

-

Unlocking the potential of the thioamide group in drug design and development. (2024). National Center for Biotechnology Information. [Link]

-

Thioester. (n.d.). Wikipedia. [Link]

-

Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022). ACS Publications. [Link]

-

S-Ethyl ethanethioate. (n.d.). NIST WebBook. [Link]

-

Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. (n.d.). National Center for Biotechnology Information. [Link]

-

Gas Electron Diffraction Analysis on S-Methyl Thioacetate, CH3C(O)SCH3. (2004). ACS Publications. [Link]

-

S-Ethyl ethanethioate. (n.d.). NIST WebBook. [Link]

-

Gas electron diffraction analysis on S-methyl thioacetate, CH3C(O)SCH3. (2004). PubMed. [Link]

-

S-Ethyl ethanethioate. (n.d.). NIST WebBook. [Link]

-

Chemical Properties of S-Ethyl ethanethioate (CAS 625-60-5). (n.d.). Cheméo. [Link]

-

Examples of pharmaceuticals containing a thioester motif. (n.d.). ResearchGate. [Link]

-

S-Ethyl ethanethioate. (n.d.). NIST WebBook. [Link]

-

S-Ethyl ethanethioate. (n.d.). NIST WebBook. [Link]

-

Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. (2018). ResearchGate. [Link]

-

Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. (n.d.). The Royal Society of Chemistry. [Link]

-

Ethyl thioacetate. (n.d.). Wikipedia. [Link]

-

Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. [Link]

-

Vibrational spectroscopy and conformation of peptides, polypeptides, and proteins. (1986). PubMed. [Link]

-

The Impact of Assay Design on Medicinal Chemistry: Case Studies. (2021). PubMed. [Link]

-

How is the structure of ethyl ethanoate consistent with the NMR spectrum? (2021). AlevelChemistry. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. [Link]

-

Showing metabocard for S-Ethyl thioacetate (HMDB0031190). (2012). Human Metabolome Database. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). Semantic Scholar. [Link]

Sources

- 1. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thioester - Wikipedia [en.wikipedia.org]

- 3. S-Ethyl ethanethioate [webbook.nist.gov]

- 4. Ethyl thioacetate - Wikipedia [en.wikipedia.org]

- 5. Vibrational spectroscopy and conformation of S-ethyl thioacetate: CH3COSCH2CH3 and comparison with -C(O)S- and -C(O)O- compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Significance of the Thioester Core

An In-Depth Technical Guide to S-Ethyl Ethanethioate (CAS 625-60-5)

S-Ethyl ethanethioate, CAS number 625-60-5, is an organosulfur compound belonging to the thioester family. While structurally similar to its common oxygen analog, ethyl acetate, the replacement of the ester oxygen with a sulfur atom imparts unique physicochemical properties and heightened reactivity. This makes it a compound of significant interest for researchers in organic synthesis, biochemistry, and flavor chemistry. In nature, it has been identified as a volatile sulfur compound in durian fruit, wine, and coffee, contributing to their complex aroma profiles[1].

In the laboratory, S-Ethyl ethanethioate serves as a valuable model for understanding the chemistry of biologically crucial thioesters, such as Acetyl-Coenzyme A, which is central to metabolism. Its enhanced electrophilicity at the carbonyl carbon makes it a versatile intermediate for the synthesis of other carboxylic acid derivatives[2][3]. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.

Molecular Structure and Identifiers

S-Ethyl ethanethioate consists of an acetyl group bonded to the sulfur atom of an ethanethiolate group.

| Identifier | Value |

| IUPAC Name | S-Ethyl ethanethioate[4] |

| CAS Number | 625-60-5[4][5] |

| Molecular Formula | C₄H₈OS[1][4] |

| Molecular Weight | 104.17 g/mol [1][6] |

| Synonyms | S-Ethyl thioacetate, Ethyl thiolacetate, Acetic acid thio-, S-ethyl ester[1][2][5][6] |

| InChI Key | APTGPWJUOYMUCE-UHFFFAOYSA-N[4][7] |

| SMILES | CCSC(=O)C[4] |

Physicochemical Properties

S-Ethyl ethanethioate is a colorless to light yellow liquid under standard conditions[1][2]. Its distinct odor is a key characteristic, often described as alliaceous, sulfury, and reminiscent of onion or garlic, with notes of coffee[1][8].

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow, clear liquid | [1][4] |

| Odor | Alliaceous, sulfury, fruity, onion, garlic, coffee | [1][8] |

| Boiling Point | 116 °C (at 760 mmHg) | [1] |

| Density | 0.979 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.458 | [1] |

| Flash Point | 18.3 °C (65 °F) | [1][9] |

| Water Solubility | Insoluble | [1][4][6] |

| Solubility in Organics | Soluble in alcohol, miscible in diethyl ether | [4][6] |

| LogP (Octanol/Water) | 1.26 | [1] |

Spectroscopic Profile: A Guide to Identification

Accurate identification of S-Ethyl ethanethioate relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and fragmentation pattern.

| m/z | Proposed Fragment | Interpretation |

| 104 | [C₄H₈OS]⁺ | Molecular Ion (M⁺) |

| 43 | [CH₃CO]⁺ | Acylium ion, often the base peak |

| 29 | [C₂H₅]⁺ | Ethyl cation |

| 27 | [C₂H₃]⁺ | Vinyl cation |

| Data sourced from NIST Mass Spectrometry Data Center[5][6] |

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. The most telling feature is the carbonyl (C=O) stretch.

| Wavenumber (cm⁻¹) | Vibration | Interpretation |

| ~2970 | C-H stretch | Aliphatic C-H bonds in ethyl and acetyl groups |

| ~1690 | C=O stretch | Thioester carbonyl stretch . This is a key diagnostic peak, appearing at a lower frequency than the typical ester C=O stretch (~1735 cm⁻¹) due to the reduced resonance contribution from the larger sulfur atom. |

| ~1450 | C-H bend | Methylene and methyl group scissoring |

| ~1355 | C-H bend | Methyl group umbrella mode |

| Characteristic absorption data based on general thioester properties and available spectra[6]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is definitive for confirming the structure by showing the number of distinct proton environments, their integration, and splitting patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.3 | Singlet (s) | 3H | CH₃ -CO-S | The acetyl protons are a singlet as there are no adjacent protons. |

| ~2.9 | Quartet (q) | 2H | S-CH₂ -CH₃ | The methylene protons are adjacent to 3 methyl protons, resulting in a quartet (n+1 rule). |

| ~1.2 | Triplet (t) | 3H | S-CH₂-CH₃ | The terminal methyl protons are adjacent to 2 methylene protons, resulting in a triplet. |

| Predicted chemical shifts based on standard values for similar functional groups[10][11]. |

Synthesis and Manufacturing

A prevalent and reliable laboratory-scale synthesis involves the reaction of an acyl chloride with a thiol in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis from Acetyl Chloride and Ethanethiol

Objective: To synthesize S-Ethyl ethanethioate via nucleophilic acyl substitution.

Reagents:

-

Acetyl Chloride (CH₃COCl)

-

Ethanethiol (C₂H₅SH)

-

Pyridine (or another non-nucleophilic base)

-

Anhydrous Diethyl Ether (solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).

-

Initial Mixture: Dissolve ethanethiol and pyridine (1.1 equivalents) in anhydrous diethyl ether and cool the flask in an ice bath (0 °C).

-

Addition: Add acetyl chloride (1.0 equivalent), dissolved in anhydrous diethyl ether, dropwise from the dropping funnel to the stirred solution over 30 minutes. A precipitate (pyridinium hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine.

-

Drying and Isolation: Dry the separated organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation to yield pure S-Ethyl ethanethioate (b.p. 116 °C).

Caption: Workflow for the synthesis of S-Ethyl ethanethioate.

Chemical Reactivity and Mechanistic Insights

The core of S-Ethyl ethanethioate's utility in synthesis lies in the reactivity of the thioester functional group.

Enhanced Electrophilicity

Compared to its oxygen ester analog (ethyl acetate), the carbonyl carbon of S-Ethyl ethanethioate is significantly more electrophilic and susceptible to nucleophilic attack[3]. This is attributable to two primary factors:

-

Reduced Resonance: The overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is less effective than the 2p-2p overlap in an oxygen ester. This diminishes the resonance stabilization of the thioester group, leaving the carbonyl carbon more electron-deficient.

-

Better Leaving Group: The ethanethiolate anion (CH₃CH₂S⁻) is a weaker base and therefore a better leaving group than the ethoxide anion (CH₃CH₂O⁻) because sulfur is larger and more polarizable than oxygen, stabilizing the negative charge more effectively.

This increased reactivity allows thioesters to undergo nucleophilic acyl substitution reactions under milder conditions than their oxygen counterparts[3].

Caption: Mechanism of nucleophilic acyl substitution on a thioester.

Applications in Research and Industry

-

Flavor and Fragrance: As a naturally occurring volatile, S-Ethyl ethanethioate is used in trace amounts as a flavoring agent to impart specific sulfury, roasted, or fruity notes in food products[2][9][12]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and found no safety concern at current intake levels when used as a flavoring agent[6].

-

Organic Synthesis: Its heightened reactivity makes it a preferred acylating agent for sensitive substrates where the conditions required for esters or acid chlorides would be too harsh. It is a key building block for creating ketones, amides, and other esters[2][3].

-

Biochemical Research: S-Ethyl ethanethioate serves as a simple, stable, and easily handled analog for Acetyl-CoA, enabling studies of enzyme kinetics and mechanisms involving acyl transfer reactions without the complexity of the coenzyme structure[4].

Safety and Handling

S-Ethyl ethanethioate is a hazardous chemical that requires strict safety protocols.

| GHS Hazard Statement | Code | Description |

| Flammability | H225 | Highly flammable liquid and vapor |

| Acute Toxicity | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Eye Damage | H318 | Causes serious eye damage |

| Target Organ Toxicity | H335 | May cause respiratory irritation |

| Data sourced from multiple safety data sheets and chemical databases[1][4][6][12][13]. |

Handling Recommendations:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors[2][12]. Use explosion-proof equipment and ground all containers to prevent static discharge[12].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a face shield. A flame-retardant lab coat is required[12].

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames[12].

-

Spills: Absorb spills with an inert, non-combustible material and dispose of as hazardous waste.

References

-

Cheméo. (n.d.). S-Ethyl ethanethioate (CAS 625-60-5). [Link]

-

Wikipedia. (n.d.). Ethyl thioacetate. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). S-Ethyl ethanethioate. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). S-Ethyl thiolacetate | C4H8OS | CID 61171. [Link]

-

The Good Scents Company. (n.d.). S-ethyl thioacetate. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). S-Ethyl ethanethioate. In NIST Chemistry WebBook. [Link]

-

Fiveable. (n.d.). Ethyl Thioacetate Definition. [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum. [Link]

-

Quora. (2021). How is the structure of ethyl ethanoate consistent with the NMR spectrum?. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for S-Ethyl thioacetate (HMDB0031190). [Link]

Sources

- 1. Ethanethioic acid S-ethyl ester | 625-60-5 [chemicalbook.com]

- 2. CAS 625-60-5: S-Ethyl thioacetate | CymitQuimica [cymitquimica.com]

- 3. fiveable.me [fiveable.me]

- 4. Ethyl thioacetate - Wikipedia [en.wikipedia.org]

- 5. S-Ethyl ethanethioate [webbook.nist.gov]

- 6. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. S-Ethyl ethanethioate (CAS 625-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Human Metabolome Database: Showing metabocard for S-Ethyl thioacetate (HMDB0031190) [hmdb.ca]

- 9. S-ethyl thioacetate, 625-60-5 [thegoodscentscompany.com]

- 10. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. quora.com [quora.com]

- 12. fishersci.com [fishersci.com]

- 13. S-Ethyl Thioacetate | 625-60-5 | TCI Deutschland GmbH [tcichemicals.com]

An In-depth Technical Guide to the Spectroscopic Characterization of S-Ethyl Ethanethioate

Introduction

S-Ethyl ethanethioate, also known as S-ethyl thioacetate, is a thioester with the chemical formula C4H8OS. It is a colorless to pale yellow liquid characterized by a distinct garlic- or onion-like odor. This compound serves as a valuable building block in organic synthesis and has applications in the flavor and fragrance industry. The unambiguous identification and characterization of S-Ethyl ethanethioate are paramount for its application in research and industry, and this is primarily achieved through a combination of spectroscopic techniques. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for S-Ethyl ethanethioate, offering insights into its structural features and fragmentation patterns.

Molecular Structure and Identification

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Physical properties of S-Ethyl ethanethioate (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of S-Ethyl Ethanethioate

Authored by: A Senior Application Scientist

Introduction

S-Ethyl ethanethioate (CAS No. 625-60-5), also known as S-Ethyl thioacetate, is a prominent member of the thioester class of organic compounds.[1][2] It is structurally analogous to the common ester ethyl acetate, with the key difference being the substitution of the ester linkage's oxygen atom with a sulfur atom. This substitution imparts unique chemical reactivity and distinct physical properties that are of significant interest in various fields, including organic synthesis, flavor and fragrance chemistry, and metabolic research.[2][3][4] This guide provides a detailed examination of two fundamental physical properties of S-Ethyl ethanethioate: its boiling point and density. We will delve into the experimentally determined values for these properties, the underlying molecular principles that dictate them, and the rigorous methodologies for their empirical verification.

Core Physical Properties of S-Ethyl Ethanethioate

The physical characteristics of a compound are a direct manifestation of its molecular structure and the intermolecular forces at play. For S-Ethyl ethanethioate, the presence of a polar carbonyl group and a relatively nonpolar ethyl group, combined with the larger, more polarizable sulfur atom, results in a unique set of physical constants.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The boiling point of S-Ethyl ethanethioate has been consistently reported in the range of 116-117°C at standard atmospheric pressure (760 mmHg).[3][5][6][7] Specific reported values include:

The boiling point is a reflection of the strength of the intermolecular forces that must be overcome for the molecules to transition from the liquid to the gaseous phase. In the case of S-Ethyl ethanethioate, these are primarily dipole-dipole interactions and London dispersion forces.

Density

Density is a measure of a substance's mass per unit volume. The density of S-Ethyl ethanethioate is typically reported at a specific temperature, as density is temperature-dependent. The commonly cited values are:

The density of S-Ethyl ethanethioate is slightly less than that of water.

Data Summary

For ease of reference, the key physical properties of S-Ethyl ethanethioate are summarized in the table below.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 116 - 117 °C | 760 mmHg | [3][4][5][6][7] |

| Density | 0.979 - 0.983 g/mL | 20-25 °C | [1][3][4][5][6][7] |

Molecular Structure and its Influence on Physical Properties

The physical properties of S-Ethyl ethanethioate are intrinsically linked to its molecular structure. The presence of the thioester functional group is the primary determinant of its boiling point and density.

Caption: Molecular structure of S-Ethyl ethanethioate.

Experimental Determination of Physical Properties

Accurate determination of boiling point and density requires meticulous experimental technique. The following protocols are standard methods for obtaining these values for a liquid sample such as S-Ethyl ethanethioate.

Protocol 1: Boiling Point Determination using a Thiele Tube

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of liquid.[8]

Methodology

-

Sample Preparation: Fill a small test tube (Durham tube) to about half-full with S-Ethyl ethanethioate.[9]

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the Durham tube with the open end down.[9]

-

Assembly: Attach the Durham tube to a thermometer using a rubber band. The bottom of the Durham tube should be level with the thermometer bulb.[8][9]

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is below the oil level.[9]

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[8] As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and vigorous stream of bubbles is observed.[8][9]

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[8][9]

Experimental Workflow: Boiling Point Determination

Caption: Workflow for boiling point determination via the Thiele tube method.

Protocol 2: Density Determination using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of density.

Methodology

-

Pycnometer Preparation: Clean and thoroughly dry the pycnometer.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and weigh it.

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with S-Ethyl ethanethioate at the same temperature as the water and weigh it.

-

Calculation:

-

Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

-

Volume of pycnometer = Mass of water / Density of water at the measured temperature

-

Mass of sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

-

Density of sample = Mass of sample / Volume of pycnometer

-

Experimental Workflow: Density Determination

Caption: Workflow for density determination using a pycnometer.

Conclusion

The boiling point and density of S-Ethyl ethanethioate are well-characterized physical properties that are fundamental to its handling, application, and study. The values of approximately 116-117°C for its boiling point and around 0.98 g/mL for its density are direct consequences of its thioester molecular structure. The experimental protocols outlined provide robust and reliable methods for the empirical verification of these properties, which is a cornerstone of research and development in the chemical sciences.

References

-

PubChem. (n.d.). S-Ethyl thiolacetate | C4H8OS. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 625-60-5. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Ethanethioic Acid S-ethyl Ester CAS 625-60-5. Retrieved from [Link]

-

The Good Scents Company. (n.d.). S-ethyl thioacetate, 625-60-5. Retrieved from [Link]

-

Chemcasts. (n.d.). ethyl thioacetate (CAS 625-60-5) Properties | Density, Cp, Viscosity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of S-Ethyl ethanethioate (CAS 625-60-5). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). S-Ethyl ethanethioate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). S-Ethyl ethanethioate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). S-Ethyl ethanethioate. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Highly Efficient Synthesis of Thioesters in Water. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

SGKmistry. (2020, October 14). Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry [Video]. YouTube. Retrieved from [Link]

-

Whitesides Research Group. (2011, July 5). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved from [Link]

-

PMC. (2021, March 17). Thioester synthesis through geoelectrochemical CO2 fixation on Ni sulfides. Retrieved from [Link]

-

Nichols, L. (2021, August 23). Boiling Point Using ThieleTube [Video]. YouTube. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of biological thiols: determination of thiol components of disulfides and thioesters. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the direct synthesis of thioesters from aldehydes: a focus review. Retrieved from [Link]

-

ChemRxiv. (2023, March 27). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. Cambridge Open Engage. Retrieved from [Link]

Sources

- 1. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 625-60-5: S-Ethyl thioacetate | CymitQuimica [cymitquimica.com]

- 3. Ethanethioic Acid S-ethyl Ester CAS 625-60-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Ethanethioic acid S-ethyl ester | 625-60-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. S-ethyl thioacetate, 625-60-5 [thegoodscentscompany.com]

- 7. S-Ethyl thioacetate, 98+% | Fisher Scientific [fishersci.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

The Enigmatic Thioester: A Technical Guide to the Natural Occurrence and Significance of S-Ethyl Ethanethioate in Food Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Ethyl ethanethioate, a volatile sulfur compound, plays a significant, albeit often subtle, role in the aroma profiles of a diverse range of food products. From the notoriously pungent durian fruit to the complex bouquets of fermented beverages and aged cheeses, this thioester contributes a unique spectrum of sensory notes, ranging from sulfury and onion-like to fruity and savory. This technical guide provides a comprehensive overview of the natural occurrence of S-Ethyl ethanethioate in the food matrix, delving into its biosynthetic pathways, analytical methodologies for its detection and quantification, and its profound impact on food flavor and consumer perception. By synthesizing current scientific knowledge, this document aims to equip researchers, scientists, and professionals in drug development with a deeper understanding of this intriguing flavor compound.

Introduction: The Chemical and Sensory Identity of S-Ethyl Ethanethioate

S-Ethyl ethanethioate, also known as ethyl thioacetate, is an organosulfur compound with the chemical formula C4H8OS[1]. As a thioester, it is structurally analogous to the more common oxygen ester, ethyl acetate, with a sulfur atom replacing one of the oxygen atoms[2]. This substitution significantly influences its chemical reactivity and sensory properties.

The sensory perception of S-Ethyl ethanethioate is complex and highly concentration-dependent. At varying concentrations, it can impart notes described as sulfury, fruity, onion, garlic, meaty, and even coffee-like[3][4][5]. Its potent and often pungent aroma makes it a key contributor to the characteristic scent of certain foods, most notably the durian fruit[1].

Biosynthesis of S-Ethyl Ethanethioate in Food Systems

The formation of S-Ethyl ethanethioate in food is primarily a result of microbial metabolism, particularly during fermentation processes. The key precursors are acetyl-CoA and ethanethiol.

Enzymatic Formation in Yeasts

In fermented beverages such as wine and beer, various yeast species, most notably Saccharomyces cerevisiae, are the primary producers of S-Ethyl ethanethioate. The biosynthesis is catalyzed by alcohol acetyltransferases (AATs), enzymes that facilitate the transfer of an acetyl group from acetyl-CoA to an alcohol or, in this case, a thiol[6][7]. The specific reaction involves the condensation of acetyl-CoA with ethanethiol.

The availability of both precursors is a limiting factor in the production of S-Ethyl ethanethioate. Acetyl-CoA is a central metabolite in yeast, derived from the metabolism of sugars. Ethanethiol can be formed from the degradation of sulfur-containing amino acids like methionine or from the reduction of sulfate by yeast.

Caption: Biosynthesis of S-Ethyl ethanethioate in yeast.

Bacterial Contribution to Thioester Formation

While yeasts are the primary focus of research on S-Ethyl ethanethioate formation in beverages, bacteria also possess the enzymatic machinery for thioester biosynthesis. In the context of fermented foods like cheese and certain types of sourdough, lactic acid bacteria (LAB) and other bacterial species may contribute to the overall thioester profile. For instance, some Lactobacillus species have been shown to produce various esters[6][8][9]. Furthermore, bacteria from the genus Streptomyces are well-known producers of a wide array of secondary metabolites, including complex thioesters, through polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways[10][11][12][13]. While direct evidence for S-Ethyl ethanethioate production by these specific bacteria in food is still an emerging area of research, their presence in various food ecosystems suggests a potential role.

Natural Occurrence of S-Ethyl Ethanethioate in Food Products

S-Ethyl ethanethioate has been identified as a natural volatile component in a variety of food products, where it contributes to their unique flavor profiles.

Fruits: The Case of Durian

The most well-documented occurrence of S-Ethyl ethanethioate in fruit is in the durian (Durio zibethinus), famously known as the "king of fruits" and notorious for its pungent aroma[1]. The complex and often polarizing smell of durian is a result of a mixture of volatile compounds, with sulfur-containing molecules, including S-Ethyl ethanethioate, playing a prominent role. Its contribution to the overall aroma is often described as onion-like and sulfury.

Fermented Beverages: Wine and Beer

S-Ethyl ethanethioate is a common volatile constituent in both wine and beer, arising from yeast metabolism during fermentation[5]. In wine, its concentration can vary depending on the grape variety, yeast strain, and fermentation conditions[14][15][16][17]. While typically present at low concentrations, it can contribute to the complexity of the wine's bouquet, adding subtle sulfury and savory notes.

In beer, the presence of S-Ethyl ethanethioate is also influenced by the yeast strain and fermentation parameters[18][19]. It can contribute to the overall flavor profile, and in some cases, at higher concentrations, may be associated with off-flavors.

Dairy Products: Aged Cheeses

The ripening of cheese is a complex biochemical process involving the breakdown of proteins, fats, and lactose by a succession of microorganisms. During this process, a diverse array of volatile compounds are produced, contributing to the characteristic flavor and aroma of different cheese varieties. S-Ethyl ethanethioate has been identified as a flavor component in aged cheeses, such as Cheddar[20]. Its formation is likely due to the metabolic activities of the cheese microbiota, which can include various bacteria and yeasts capable of producing the necessary precursors, ethanethiol and acetyl-CoA. In cheese, it can contribute to savory and slightly sulfury notes that add to the complexity of the aged flavor profile[21].

| Food Product | Typical Concentration Range | Primary Formation Mechanism | Sensory Contribution |

| Durian Fruit | Variable, can be a major sulfur volatile | Endogenous enzymatic reactions | Pungent, onion-like, sulfury |

| Wine | ng/L to low µg/L | Yeast fermentation | Complexity, sulfury, savory notes |

| Beer | ng/L to low µg/L | Yeast fermentation | Flavor complexity, potential off-flavors |

| Aged Cheese | Trace to low µg/kg | Microbial metabolism during ripening | Savory, sulfury notes |

Analytical Methodologies for the Determination of S-Ethyl Ethanethioate

The volatile nature and often low concentrations of S-Ethyl ethanethioate in food matrices necessitate sensitive and specific analytical techniques for its detection and quantification.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for the analysis of volatile and semi-volatile compounds in food[22]. It involves the exposure of a fused silica fiber coated with a stationary phase to the headspace of a sample. The volatile analytes, including S-Ethyl ethanethioate, partition from the sample matrix into the headspace and are then adsorbed onto the fiber.

Separation and Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

Following extraction, the SPME fiber is introduced into the heated injection port of a gas chromatograph (GC), where the adsorbed analytes are thermally desorbed and separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification.

Caption: Workflow for the analysis of S-Ethyl ethanethioate using HS-SPME-GC-MS.

Experimental Protocol: Quantification of S-Ethyl Ethanethioate in a Liquid Food Matrix (e.g., Wine)

-

Sample Preparation:

-

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

-

Add 1 g of NaCl to enhance the partitioning of volatile compounds into the headspace.

-

Spike the sample with a known concentration of an internal standard (e.g., deuterated S-Ethyl ethanethioate) for accurate quantification.

-

Seal the vial with a magnetic crimp cap.

-

-

HS-SPME Conditions:

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a suitable choice for a broad range of volatile compounds, including sulfur compounds.

-

Incubation: Incubate the sample vial at 40°C for 20 minutes with agitation to allow for equilibration of the volatiles in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

-

GC-MS Parameters:

-

Injection: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions of S-Ethyl ethanethioate (e.g., m/z 104, 61, 43).

-

-

Quantification:

-

Generate a calibration curve using standard solutions of S-Ethyl ethanethioate of known concentrations.

-

Calculate the concentration of S-Ethyl ethanethioate in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Sensory Significance and Impact on Food Flavor

The contribution of S-Ethyl ethanethioate to the overall flavor of a food product is determined by its concentration relative to its sensory detection threshold.

Odor and Flavor Profile

As previously mentioned, the sensory characteristics of S-Ethyl ethanethioate are multifaceted. Its aroma is often described as sulfury, with notes of onion, garlic, and cooked vegetables[3][4]. However, it can also exhibit fruity and savory nuances. The final perception in a food product is a result of complex interactions with other volatile and non-volatile compounds in the food matrix.

Sensory Thresholds

The odor detection threshold for a compound is the lowest concentration that can be detected by the human olfactory system. While specific, universally agreed-upon threshold values for S-Ethyl ethanethioate are not extensively documented and can vary depending on the medium (e.g., air, water, ethanol solution) and the methodology used for determination, it is generally considered to be a potent aroma compound with a low odor threshold[23][24][25]. This means that even at very low concentrations, it can have a significant impact on the perceived aroma of a food product. For comparison, the odor threshold of the structurally similar S-methyl thioacetate is reported to be around 0.1 parts per billion (ppb)[24].

Chemical Stability and Transformations in Food

The stability of S-Ethyl ethanethioate during food processing and storage is a critical factor influencing its final concentration and sensory impact.

Hydrolysis

Thioesters are susceptible to hydrolysis, a reaction in which the thioester bond is cleaved by water to yield a carboxylic acid and a thiol[26][27][28]. In the case of S-Ethyl ethanethioate, hydrolysis would produce acetic acid and ethanethiol. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, thioesters are more susceptible to hydrolysis than their oxygen ester counterparts.

Thermal Degradation

Food processing often involves heat treatments, which can lead to the degradation of volatile compounds. While specific data on the thermal degradation of S-Ethyl ethanethioate in food systems is limited, thioesters, in general, can undergo thermal decomposition[29][30]. The degradation products would depend on the specific conditions, but could include smaller sulfur-containing molecules, which may also contribute to the overall aroma profile.

Conclusion and Future Perspectives

S-Ethyl ethanethioate is a naturally occurring thioester that plays a multifaceted role in the flavor chemistry of a variety of foods. Its formation, primarily through microbial fermentation, and its complex sensory profile make it a molecule of significant interest to food scientists, flavor chemists, and researchers in related fields.

Future research should focus on several key areas to further elucidate the role of S-Ethyl ethanethioate in food:

-

Expanded Quantitative Analysis: More comprehensive studies are needed to quantify the concentration of S-Ethyl ethanethioate in a wider range of food products, including different cultivars of fruits, various styles of fermented beverages, and a broader spectrum of aged cheeses.

-

Elucidation of Bacterial Biosynthetic Pathways: While the role of yeast in S-Ethyl ethanethioate production is relatively well-understood, the contribution of various food-relevant bacteria warrants further investigation.

-

Precise Sensory Threshold Determination: Establishing accurate odor and flavor detection thresholds for S-Ethyl ethanethioate in different food matrices will provide a more precise understanding of its sensory impact.

-

Investigation of Stability and Reaction Pathways: Detailed studies on the stability of S-Ethyl ethanethioate under various food processing and storage conditions will be invaluable for predicting and controlling its concentration in final products.

A deeper understanding of S-Ethyl ethanethioate will not only enhance our knowledge of food flavor chemistry but also provide opportunities for the targeted modulation of flavor profiles in fermented and other processed foods, ultimately leading to improved product quality and consumer acceptance.

References

- Butler, M. J., et al. (2002). Impact of thioesterase activity on tylosin biosynthesis in Streptomyces fradiae. Journal of Bacteriology, 184(21), 5917-5924.

- Kelly, W. L. (2009). Thiostrepton biosynthesis: prototype for a new family of bacteriocins. Journal of the American Chemical Society, 131(11), 4142-4143.

- Kieser, T., et al. (2000). Practical Streptomyces Genetics.

- Jen, S. S., et al. (2018). Biosynthesis of thiocarboxylic acid-containing natural products.

- Coetzee, C., & du Toit, W. J. (2012). A comprehensive review on Sauvignon blanc aroma. South African Journal of Enology and Viticulture, 33(2), 233-257.

- Tominaga, T., et al. (1998). Contribution of volatile thiols to the aroma of Sauvignon blanc wines. American Journal of Enology and Viticulture, 49(1), 101-104.

- Roland, A., Schneider, R., Razungles, A., & Cavelier, F. (2011). Varietal thiols in wine: a review of the challenges associated with their analysis. Journal of Agricultural and Food Chemistry, 59(23), 12377-12385.

- Mateo-Vivaracho, L., et al. (2010). Contribution of volatile thiols to the aroma of Spanish Verdejo wines. Food Chemistry, 123(4), 1083-1089.

- Zabala, D., et al. (2018). Genome mining of Streptomyces sp. YIM 130001 isolated from lichen affords new thiopeptide antibiotic. Frontiers in Microbiology, 9, 3097.

- Wilson, J. (2019). Varietal thiols levels and sensory effects in South African Colombard wines. OENO One, 53(4).

-

Wikipedia. (n.d.). Thioester. Retrieved from [Link]

- Nagata, Y. (2003). Measurement of Odor Threshold by Triangle Odor Bag Method.

- van Gemert, L. J. (2011). Odour Thresholds: Compilations of Odour Threshold Values in Air, Water and Other Media. Oliemans Punter & Partners BV.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Sensory Impact: S-Methyl Thioacetate in Food Flavoring and Beyond.

- Cometto-Muñiz, J. E., & Abraham, M. H. (2010). Odor detection thresholds of homologous acetates and their structure-activity relationships. Chemical Senses, 35(8), 713-722.

- Pinu, F. R., et al. (2012).

-

NIST. (n.d.). S-Ethyl ethanethioate. NIST Chemistry WebBook. Retrieved from [Link]

- De Roos, J., et al. (2021). The production of esters by specific sourdough lactic acid bacteria species is limited by the precursor concentrations. Applied and Environmental Microbiology, 87(11), e00134-21.

- De Roos, J., et al. (2021). The production of esters by specific sourdough lactic acid bacteria species is limited by the precursor concentrations. PubMed.

- NIST. (n.d.). S-Ethyl ethanethioate. NIST Chemistry WebBook.

- Bokowa, A. (2008). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Chemical Engineering Transactions, 15, 233-240.

- Wang, X., et al. (2018). Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant. Polymers, 10(11), 1234.

- Ghasemi, M., et al. (2018). Growth Optimization of Lactobacillus acidophilus for Production of Antimicrobial Peptide Acidocin 4356: Scale up from Flask to Lab-Scale Fermenter. Avicenna Journal of Medical Biotechnology, 10(3), 154-161.

- NIST. (n.d.). S-Ethyl ethanethioate. NIST Chemistry WebBook.

-

Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. Retrieved from [Link]

- NIST. (n.d.). S-Ethyl ethanethioate. NIST Chemistry WebBook.

- Perflavory. (n.d.). S-ethyl thioacetate, 625-60-5.

- NIST. (n.d.). S-Ethyl ethanethioate. NIST Chemistry WebBook.

-

PubChem. (n.d.). S-Ethyl thiolacetate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of S-Ethyl ethanethioate (CAS 625-60-5). Retrieved from [Link].

- The Good Scents Company. (n.d.). S-ethyl thioacetate, 625-60-5.

- Human Metabolome Database. (n.d.). Showing metabocard for S-Ethyl thioacetate (HMDB0031190).

- NIST. (n.d.). Thermal Decomposition Mechanism for Ethanethiol. NIST Chemistry WebBook.

- Jen, S. S., et al. (2018). Biosynthesis of thiocarboxylic acid-containing natural products. PubMed Central.

- ResearchGate. (n.d.). Biosynthesis of thiocarboxylic acid-containing natural products.

- Petrova, P., & Petrov, K. (2021). Lactic Acid Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling.

- Hernández-Carranza, P., et al. (2022). Physicochemical Kinetics and Determination of Methyl and Ethyl Alcohols in Own-Manufactured Craft Beer and Comparison with Commercial Mexican Craft Beers. Foods, 11(15), 2235.

- ResearchGate. (n.d.). Evaluation of polyfunctional thiol compounds in aged Cheddar cheese: Estimated concentrations.

- Ganesan, B., & Weimer, B. C. (2006). Ethyl ester formation is enhanced by ethanol addition in mini Swiss cheese with and without added propionibacteria. Journal of Agricultural and Food Chemistry, 54(18), 6819-6824.

- Wang, Y., et al. (2023). Regulatory mechanisms and applications of Lactobacillus biofilms in the food industry.

- ResearchGate. (n.d.). Investigation of 2-Sulfanylethyl Acetate Cysteine-S-Conjugate as a Potential Precursor of Free Thiols in Beer.

- Dack, L., et al. (2008). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Applied and Environmental Microbiology, 74(2), 454-460.

Sources

- 1. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thioester - Wikipedia [en.wikipedia.org]

- 3. S-ethyl thioacetate, 625-60-5 [perflavory.com]

- 4. S-ethyl thioacetate, 625-60-5 [thegoodscentscompany.com]

- 5. Human Metabolome Database: Showing metabocard for S-Ethyl thioacetate (HMDB0031190) [hmdb.ca]

- 6. The production of esters by specific sourdough lactic acid bacteria species is limited by the precursor concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The production of esters by specific sourdough lactic acid bacteria species is limited by the precursor concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Regulatory mechanisms and applications of Lactobacillus biofilms in the food industry [frontiersin.org]

- 10. Impact of thioesterase activity on tylosin biosynthesis in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Type II Thioesterase ScoT, Associated with Streptomyces coelicolor A3(2) Modular Polyketide Synthase Cpk, Hydrolyzes Acyl Residues and Has a Preference for Propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]

- 14. awri.com.au [awri.com.au]

- 15. mdpi.com [mdpi.com]

- 16. Varietal Thiols in Wine: Interventions in the vineyard and winery | Winemakers Research Exchange [winemakersresearchexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ethyl ester formation is enhanced by ethanol addition in mini Swiss cheese with and without added propionibacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thiostrepton biosynthesis: prototype for a new family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. env.go.jp [env.go.jp]

- 24. nbinno.com [nbinno.com]

- 25. cetjournal.it [cetjournal.it]

- 26. S-Ethyl ethanethioate [webbook.nist.gov]

- 27. S-Ethyl ethanethioate [webbook.nist.gov]

- 28. S-Ethyl ethanethioate [webbook.nist.gov]

- 29. Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation Pathways of S-Ethyl Ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the critical importance of understanding a molecule's stability profile early in the drug development process. It is a cornerstone of robust formulation development, ensuring the safety, efficacy, and shelf-life of the final therapeutic product. This guide is born out of a need for a comprehensive, technically-grounded resource on the stability and degradation of S-Ethyl ethanethioate, a thioester of significant interest. Our objective is to move beyond a mere recitation of facts and provide a narrative that explains the "why" behind the "how." The protocols and pathways detailed herein are designed to be self-validating, empowering researchers to confidently assess the stability of this and similar molecules.

Introduction to S-Ethyl Ethanethioate: A Molecule of Interest

S-Ethyl ethanethioate, a simple aliphatic thioester, serves as a crucial model compound and potential intermediate in various chemical syntheses. Its reactivity, centered around the thioester linkage, is what makes it both useful and susceptible to degradation. Understanding its stability is paramount for any application where it is intended for storage or use over a period of time, particularly in the context of pharmaceutical development where even minor degradation products can have significant safety and efficacy implications.

This guide will provide an in-depth exploration of the key degradation pathways of S-Ethyl ethanethioate, including hydrolysis, oxidation, and photolysis. We will delve into the underlying mechanisms of these degradation routes and provide detailed, field-proven protocols for conducting forced degradation studies. Furthermore, we will discuss critical aspects of analytical methodology for monitoring the stability of S-Ethyl ethanethioate and identifying its degradants, as well as considerations for its compatibility with common pharmaceutical excipients.

Physicochemical Properties of S-Ethyl Ethanethioate

A foundational understanding of the physicochemical properties of S-Ethyl ethanethioate is essential for interpreting its stability behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₈OS | |

| Molecular Weight | 104.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Alliaceous, coffee-like | |

| Boiling Point | 116 °C | |

| Density | 0.979 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in alcohol |

Primary Degradation Pathways

The thioester functional group in S-Ethyl ethanethioate is the primary site of its chemical instability. The major degradation pathways include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a principal degradation pathway for thioesters, cleaving the C-S bond to yield a carboxylic acid and a thiol.[1] The rate of hydrolysis is highly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethanethiolate leaving group. The rate of base-catalyzed hydrolysis is generally significantly faster than acid-catalyzed hydrolysis for thioesters.[2]

Oxidative Degradation

The sulfur atom in the thioester linkage is susceptible to oxidation. Common oxidizing agents in pharmaceutical settings include residual peroxides from excipients or atmospheric oxygen.

Oxidation of the sulfur atom in thioesters can lead to the formation of sulfoxides and subsequently sulfones. However, under certain oxidative conditions, particularly with agents like hydrogen peroxide, cleavage of the thioester bond can also occur, leading to the formation of carboxylic acids or esters.[5] The thiol degradation product, ethanethiol, is also readily oxidized to diethyl disulfide and further to sulfonic acids.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) region, can induce degradation of S-Ethyl ethanethioate. The energy from photons can be absorbed by the molecule, leading to electronic excitation and subsequent chemical reactions.

For S-alkyl thiocarboxylates, photodegradation is reported to proceed via cleavage of the sulfur-acyl bond.[6] This homolytic cleavage would generate an acyl radical and an ethylthiyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination to form various byproducts.

Forced Degradation Studies: A Practical Approach

Forced degradation (or stress testing) is a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[7][8] The goal is to achieve a target degradation of 5-20%.[9]

General Considerations for Protocol Design

-

Drug Concentration: A concentration of 1 mg/mL is often recommended for forced degradation studies.[2]

-